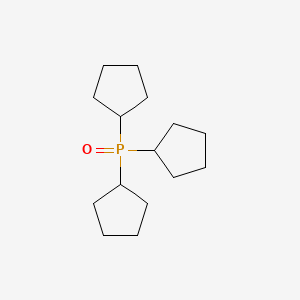![molecular formula C22H20N2O6 B14169498 2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide] CAS No. 926376-72-9](/img/structure/B14169498.png)
2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide] is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of two hydroxyphenylacetamide groups linked through a phenylenebis(oxy) bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide] typically involves the reaction of 1,4-dihydroxybenzene with 4-hydroxyphenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted aromatic compounds, depending on the specific reagents and conditions used.
科学研究应用
2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide] involves its interaction with specific molecular targets and pathways. The compound’s hydroxyphenyl groups can participate in redox reactions, contributing to its antioxidant properties. Additionally, its ability to form stable complexes with metal ions makes it useful in various catalytic and industrial processes.
相似化合物的比较
Similar Compounds
Hydroquinone bis(2-hydroxyethyl) ether: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
2,2’-[1,2-Phenylenebis(oxy)]diacetamide: Another related compound with variations in the positioning of functional groups, affecting its reactivity and uses.
Uniqueness
2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide] is unique due to its specific arrangement of hydroxyphenylacetamide groups and the phenylenebis(oxy) bridge. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
926376-72-9 |
|---|---|
分子式 |
C22H20N2O6 |
分子量 |
408.4 g/mol |
IUPAC 名称 |
2-[4-[2-(4-hydroxyanilino)-2-oxoethoxy]phenoxy]-N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C22H20N2O6/c25-17-5-1-15(2-6-17)23-21(27)13-29-19-9-11-20(12-10-19)30-14-22(28)24-16-3-7-18(26)8-4-16/h1-12,25-26H,13-14H2,(H,23,27)(H,24,28) |
InChI 键 |
VMTFOFQFFSNIRB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[4-(2-Chlorophenyl)piperidin-4-yl]methyl}acetamide](/img/structure/B14169415.png)
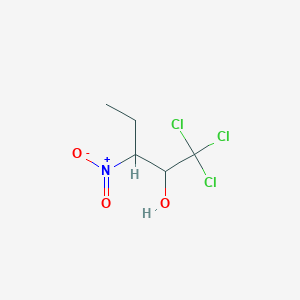
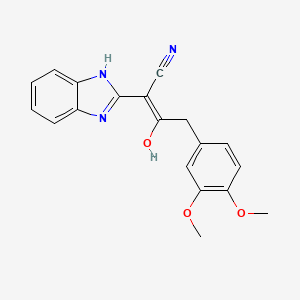
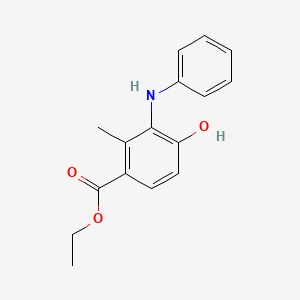
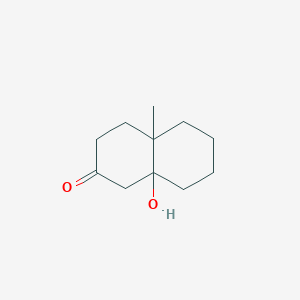
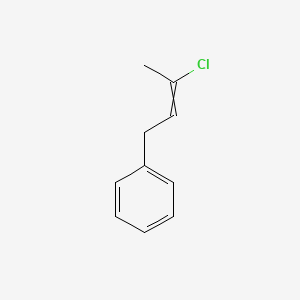
![10-(2,4-Dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B14169449.png)
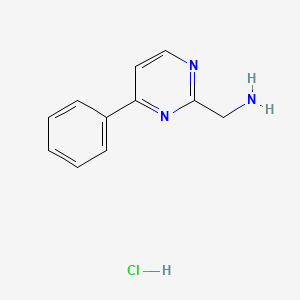
![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169462.png)
![6-bromo-2-[(4-nitrophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14169467.png)

![2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14169483.png)

